molecular formula C13H14ClN3O B8797355 1-(2-Chloroethyl)-3-(2-methylquinolin-4-yl)urea

1-(2-Chloroethyl)-3-(2-methylquinolin-4-yl)urea

Cat. No. B8797355
M. Wt: 263.72 g/mol
InChI Key: KDQTVKCVJSCFKG-UHFFFAOYSA-N
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Patent
US07375227B2

Procedure details

To a solution of 4-amino-2-methylquinoline (12.6 g, 80 mmol) in THF (480 mL) is added 2-chloroethylisocyanate (10.2 mL, 120 mmol) at rt. The reaction mixture is stirred for 40 h at rt. MeOH (100 mL) is added, and stirring is continued an additional hour. The reaction mixture is evaporated and the residue is taken up in CH2Cl2. The organic layer is shaken with 1 N HCl (250 mL), and the resulting precipitate is collected by filtration. The solid is washed with CH2Cl2 (100 mL), saturated NaHCO3 (2×100 mL), and with water (4×100 mL). The resulting solid is dried under HV at rt for 14 h to provide the title compound.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.[Cl:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18].CO>C1COCC1>[Cl:13][CH2:14][CH2:15][NH:16][C:17]([NH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
NC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
10.2 mL
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 40 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
STIRRING
Type
STIRRING
Details
The organic layer is shaken with 1 N HCl (250 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
WASH
Type
WASH
Details
The solid is washed with CH2Cl2 (100 mL), saturated NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid is dried under HV at rt for 14 h
Duration
14 h

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
ClCCNC(=O)NC1=CC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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